Mega-9
Overview
Description
Mechanism of Action
Target of Action
Mega-9, also known as Nonanoyl-N-methylglucamide, is primarily used to solubilize membrane proteins . These proteins are the primary targets of this compound. Membrane proteins play a crucial role in various biological processes, including signal transduction, transport of molecules, and cell-cell interaction .
Mode of Action
This compound interacts with membrane proteins by embedding itself into the lipid bilayer of the cell membrane, thereby solubilizing the proteins . This interaction disrupts the hydrophobic interactions that keep the proteins within the lipid bilayer, allowing the proteins to be extracted into the aqueous solution .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein extraction and reconstitution process. By solubilizing membrane proteins, this compound facilitates the study of these proteins in isolation from the cell . For example, it has been used to solubilize the melibiose transport carrier from E. coli membranes and reconstitute it into liposomes .
Pharmacokinetics
The compound’s ADME properties would be largely determined by its nonionic nature and its interactions with biological membranes .
Result of Action
The primary result of this compound’s action is the solubilization of membrane proteins, allowing them to be studied in isolation . This can provide valuable insights into the function of these proteins and their role in various biological processes .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and salt conditions. For example, it has a critical micelle concentration (CMC) of 20 mM under no-salt conditions and CMCs ranging from 2 to 17.1 mM under high and low salt conditions for a variety of salts . These factors can affect the efficacy and stability of this compound in solubilizing membrane proteins .
Biochemical Analysis
Biochemical Properties
Mega-9 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to reconstitute proteins into liposomes . The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been used to study its effects on the oligomerization of Bacillus thuringiensis Cry4Ba toxin . This suggests that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
MEGA-9 is synthesized through the reaction of nonanoic acid with N-methylglucamine. The reaction typically involves the following steps:
Esterification: Nonanoic acid is reacted with N-methylglucamine in the presence of a catalyst, such as sulfuric acid, to form the ester intermediate.
Hydrolysis: The ester intermediate is then hydrolyzed under acidic or basic conditions to yield this compound
Industrial Production Methods
In industrial settings, this compound is produced in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves:
Mixing: Nonanoic acid and N-methylglucamine are mixed in a reactor.
Catalysis: A catalyst is added to facilitate the esterification reaction.
Purification: The product is purified through distillation or crystallization to remove any impurities
Chemical Reactions Analysis
Types of Reactions
MEGA-9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: This compound can undergo substitution reactions where the nonanoyl group is replaced by other acyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acyl chlorides or anhydrides are commonly used for substitution reactions
Major Products
Oxidation: Nonanoic acid and other carboxylic acids.
Reduction: Nonanol and other alcohols.
Substitution: Various acyl derivatives depending on the substituent used
Scientific Research Applications
MEGA-9 has a wide range of applications in scientific research, including:
Chemistry: Used as a non-ionic detergent in the solubilization of hydrophobic compounds.
Biology: Facilitates the extraction and stabilization of membrane proteins for structural studies.
Medicine: Employed in drug formulation and delivery systems.
Industry: Used in the production of cosmetics and personal care products due to its mild detergent properties .
Comparison with Similar Compounds
Similar Compounds
- N-decanoyl-N-methylglucamine
- N-dodecanoyl-N-methylglucamine
- N-hexanoyl-N-methylglucamine
Uniqueness
MEGA-9 is unique due to its optimal balance between hydrophilic and hydrophobic properties, making it highly effective in solubilizing a wide range of membrane proteins. Its critical micelle concentration is lower compared to other similar compounds, which enhances its efficiency in protein extraction .
Properties
IUPAC Name |
N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO6/c1-3-4-5-6-7-8-9-14(21)17(2)10-12(19)15(22)16(23)13(20)11-18/h12-13,15-16,18-20,22-23H,3-11H2,1-2H3/t12-,13+,15+,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRLIVCNZWDCDE-SJXGUFTOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC(=O)N(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001005752 | |
Record name | 1-Deoxy-1-[methyl(nonanoyl)amino]hexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001005752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85261-19-4 | |
Record name | Nonanoyl-N-methylglucamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85261-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nonanoyl-N-methylglucamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085261194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Deoxy-1-[methyl(nonanoyl)amino]hexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001005752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Glucitol, 1-deoxy-1-[methyl(1-oxononyl)amino] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.351 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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